![molecular formula C10H7ClO2 B157943 1-(5-Chloro-1-benzofuran-2-yl)ethanone CAS No. 1646-32-8](/img/structure/B157943.png)
1-(5-Chloro-1-benzofuran-2-yl)ethanone
Overview
Description
1-(5-Chloro-1-benzofuran-2-yl)ethanone is a chemical compound with the molecular formula C10H7ClO2 and a molecular weight of 194.62 g/mol . It is a derivative of benzofuran, a heterocyclic compound known for its wide range of biological and pharmacological activities . This compound is often used as a starting material in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to exhibit significant cytotoxicity , suggesting that they may interact with cellular targets involved in cell growth and proliferation.
Mode of Action
It is known that benzofuran derivatives can interact with their targets in a way that inhibits cell growth . This interaction and the resulting changes at the molecular level are areas of ongoing research.
Biochemical Pathways
Given the observed cytotoxic effects of benzofuran derivatives , it is likely that this compound affects pathways related to cell growth and proliferation.
Preparation Methods
1-(5-Chloro-1-benzofuran-2-yl)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of 5-chlorosalicylaldehyde with chloroacetone in the presence of potassium carbonate . The reaction typically takes place under basic conditions and is followed by purification through column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-(5-Chloro-1-benzofuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atom in the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
1-(5-Chloro-1-benzofuran-2-yl)ethanone serves as a building block in organic synthesis. It is utilized in the preparation of various derivatives and complex organic compounds. The compound's reactivity allows for modifications that can lead to the development of new materials and chemicals.
Biology
Research indicates that this compound exhibits antimicrobial properties , showing efficacy against various bacterial strains. Studies have demonstrated its potential to inhibit the growth of pathogens, making it a candidate for further development in antimicrobial therapies .
Medicine
In medicinal chemistry, this compound is explored as an intermediate in the synthesis of pharmaceuticals. Its derivatives have been investigated for their potential therapeutic effects, particularly in anticancer research. The compound's ability to induce apoptosis in cancer cells has been highlighted in several studies .
Industry
The compound is also used in the production of agrochemicals and other industrial chemicals. Its role as an intermediate facilitates the development of various chemical products essential for agricultural applications .
Case Studies and Research Findings
Several studies have documented the biological activities and synthetic applications of this compound:
Anticancer Activity
A notable study demonstrated that modifications on the benzofuran ring significantly enhanced anticancer activity. Compounds with specific substituents showed increased potency against cancer cell lines, emphasizing the importance of structure-activity relationships .
Antimicrobial Evaluation
Research focused on synthesizing chalcone derivatives from this compound demonstrated promising antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus. The evaluation was conducted using standard methods like the agar well diffusion technique .
Summary of Biological Activities
Activity | Description |
---|---|
Antimicrobial | Effective against various bacterial strains, inhibiting their growth. |
Anticancer | Induces apoptosis in cancer cells; potential for therapeutic applications. |
Enzyme Inhibition | Exhibits inhibitory effects on specific metabolic enzymes, affecting cellular metabolism. |
Comparison with Similar Compounds
1-(5-Chloro-1-benzofuran-2-yl)ethanone can be compared with other benzofuran derivatives, such as:
1-(3-Methyl-1-benzofuran-2-yl)ethanone: This compound has similar structural features but different substituents, leading to variations in biological activity.
1-(5-Bromo-1-benzofuran-2-yl)ethanone: The presence of a bromine atom instead of chlorine can result in different reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Biological Activity
1-(5-Chloro-1-benzofuran-2-yl)ethanone is an organic compound characterized by a benzofuran moiety substituted with a chlorine atom and an ethanone group. Its molecular formula is C10H7ClO, with a molecular weight of approximately 196.62 g/mol. The unique structure of this compound suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its reactivity, mechanisms of action, and therapeutic applications.
The presence of the chlorine atom in this compound enhances its reactivity compared to similar compounds. The acyl group (C=O-CH3) indicates potential pathways for chemical modifications, which could be significant for developing new therapeutic agents. Various synthetic routes have been explored to produce this compound, including microwave-assisted synthesis and biocatalytic methods using whole-cell systems .
Antitumor Activity
Research indicates that derivatives of benzofuran, including this compound, exhibit significant antitumor properties. For instance, studies have shown that benzofuran derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) . A study highlighted that certain benzofuran derivatives increased ROS levels in K562 leukemia cells, suggesting a mechanism for their cytotoxic effects .
Antibacterial and Antifungal Properties
The antibacterial activity of benzofuran derivatives has been documented, with some compounds demonstrating effectiveness against various bacterial strains such as E. coli and S. aureus . The presence of halogen substitutions like chlorine may enhance these activities. For example, compounds structurally similar to this compound have shown promising results in inhibiting bacterial growth at specific concentrations.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Induction of Apoptosis : Studies indicate that this compound can activate apoptotic pathways in cancer cells by increasing ROS levels and disrupting mitochondrial function .
- Enzyme Inhibition : Dual-target docking studies suggest that this compound may interact with multiple biological targets, potentially enhancing its therapeutic efficacy.
- Antimicrobial Action : The compound's structure allows it to disrupt bacterial cell membranes or interfere with essential metabolic processes in pathogens .
Comparative Analysis
A comparison of this compound with related compounds highlights its unique features and potential advantages:
Compound Name | Structure | Unique Features |
---|---|---|
5-Chlorobenzofuran | Contains a chlorine atom | Lacks the ethanone group; primarily studied for aromatic properties |
Benzofuran | Simpler structure | Does not exhibit the same level of biological activity as halogenated derivatives |
1-(Benzofuran-2-yl)ethanone | Similar ethanone substitution | Lacks chlorine; may have different reactivity patterns |
Case Studies
Several studies have been conducted to evaluate the biological activity of benzofuran derivatives:
- Cytotoxicity Studies : MTT assays demonstrated varying cytotoxic effects across different cell lines, indicating that modifications in the benzofuran structure could enhance or diminish biological activity .
- Bioreduction Studies : A novel biocatalytic method using Lactobacillus paracasei for the production of enantiopure (S)-1-(benzofuran-2-yl)ethanol from 1-(benzofuran-2-yl)ethanone showed high stereoselectivity and yield, suggesting potential applications in drug synthesis .
Properties
IUPAC Name |
1-(5-chloro-1-benzofuran-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKKDXCKRYPNFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384535 | |
Record name | 1-(5-Chloro-1-benzofuran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1646-32-8 | |
Record name | 1-(5-Chloro-1-benzofuran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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